O,S-Diethyl ethylphosphonothioate

Description

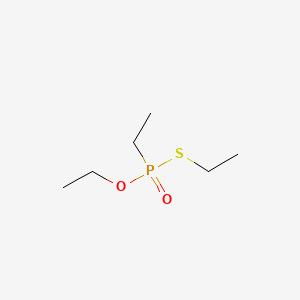

Structure

2D Structure

3D Structure

Properties

CAS No. |

108813-14-5 |

|---|---|

Molecular Formula |

C6H15O2PS |

Molecular Weight |

182.22 g/mol |

IUPAC Name |

1-[ethyl(ethylsulfanyl)phosphoryl]oxyethane |

InChI |

InChI=1S/C6H15O2PS/c1-4-8-9(7,5-2)10-6-3/h4-6H2,1-3H3 |

InChI Key |

ROHZJRLOFLALPG-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(CC)SCC |

Origin of Product |

United States |

Synthetic Methodologies and Stereochemical Control of O,s Diethyl Ethylphosphonothioate

Established Synthetic Pathways for O,S-Diethyl Ethylphosphonothioate and Related Thiophosphonates

The creation of this compound and similar thiophosphonates can be achieved through several established chemical reactions. These methods often involve the careful formation of a phosphorus-sulfur bond, a key structural feature of this class of compounds.

Synthesis from O-Ethyl Ethylphosphonothioic Acids

A primary method for preparing this compound involves the use of O-ethyl ethylphosphonothioic acid. researchgate.netacs.org This acid can be reacted with specific reagents to introduce the second ethyl group onto the sulfur atom. One approach involves the reaction of the optically active O-ethyl hydrogen ethylphosphonothioate with dicyclohexylcarbodiimide (B1669883) (DCC). thieme-connect.de This reaction promotes the coupling to form the corresponding monothioanhydride. thieme-connect.de Another method involves the reaction of the sodium salt of optically active O-ethyl hydrogen ethylphosphonothioate with racemic ethyl ethylphosphonochloridate. thieme-connect.de

Preparation Utilizing Phosphorus-Containing Precursors

The synthesis of this compound and its analogs can also commence from various phosphorus-containing starting materials. A common strategy involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite (B83602) reacts with an alkyl halide. For instance, O,O'-diethyl methylphosphonate (B1257008) (DEMP) can be synthesized by reacting triethyl phosphite with iodomethane. scielo.br This phosphonate (B1237965) can then be converted to the corresponding thiophosphonate, O,O'-diethyl methylphosphonothioate (DEMPS), using a thionating agent like Lawesson's reagent. scielo.brscielo.br

Another approach starts with dimethyl methylphosphonate (DMMP). niscpr.res.in This compound can be converted in a multi-step process to O,S-diethyl methylphosphonothioate. niscpr.res.in The synthesis of O,S-diethyl methylphosphonothioate has been achieved in four steps starting from dimethyl methylphosphonate (DMMP). niscpr.res.in This involves converting DMMP to methylphosphonic dichloride, followed by reaction with ethanol (B145695) and then sulfur, and finally alkylation with ethyl iodide. niscpr.res.in

The table below summarizes the synthesis of a related compound, O,S-diethyl methylphosphonothioate, from DMMP.

| Step | Reactant(s) | Product | Yield (%) |

| 1 | Dimethyl methylphosphonate (DMMP), Thionyl chloride | Methylphosphonic dichloride | - |

| 2 | Methylphosphonic dichloride, Ethanol, Pyridine (B92270) | O-Ethyl methylphosphonochloridate | - |

| 3 | O-Ethyl methylphosphonochloridate, Sodium sulfide | Sodium O-ethyl methylphosphonothioate | 81.7 |

| 4 | Sodium O-ethyl methylphosphonothioate, Ethyl iodide | O,S-Diethyl methylphosphonothioate | 90 |

| Table 1: Synthesis of O,S-Diethyl Methylphosphonothioate from Dimethyl Methylphosphonate. niscpr.res.in |

Exploration of Catalytic Approaches in Thiophosphonate Synthesis

Recent research has focused on developing more efficient and environmentally friendly catalytic methods for synthesizing thiophosphonates. These approaches often utilize transition metal catalysts to facilitate the formation of the P-S bond.

Copper-catalyzed cross-dehydrogenative coupling reactions have emerged as a promising method. acs.org For example, aryl thioureas and dialkyl H-phosphonates can be coupled in the presence of a copper catalyst and air as a mild oxidant to produce thiophosphonates in moderate to excellent yields at room temperature. acs.org This method avoids the need for strong bases or acids. acs.org Other catalytic systems, such as those based on nickel(II) in combination with a Lewis acid, have also been shown to be effective for the oxidative coupling of thiols and phosphonates. researchgate.net

Electrochemical methods offer another green approach to thiophosphonate synthesis. rsc.org An electrochemical one-pot, two-step strategy has been developed for the synthesis of thiophosphonate derivatives, using electricity as a clean oxidant and catalytic tetrabutylammonium (B224687) iodide (TBAI) as a redox mediator. rsc.org This method demonstrates broad functional group compatibility and good scalability. rsc.org

Enantioselective Synthesis and Resolution Techniques for Chiral Isomers of this compound

The phosphorus atom in this compound is a stereocenter, meaning the compound can exist as a pair of non-superimposable mirror images called enantiomers. The synthesis and separation of these individual enantiomers are crucial for studying their distinct biological and chemical properties.

Diastereomeric Mixture Formation and Chromatographic Separation

A common strategy for obtaining pure enantiomers is to first react the racemic mixture with a single enantiomer of a chiral resolving agent. This creates a mixture of diastereomers, which have different physical properties and can be separated by conventional techniques like chromatography.

For organophosphorus compounds, (+)-ephedrine is a frequently used chiral auxiliary. nih.gov The reaction of a racemic phosphonic acid with (+)-ephedrine can lead to a mixture of diastereomers that are separable by silica (B1680970) gel column chromatography. nih.gov Once separated, each diastereomer can then be converted back to the corresponding pure enantiomer of the original compound. nih.gov

High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is another powerful technique for separating enantiomers directly. dtic.mildss.go.th For instance, the enantiomers of V-type nerve agents, which are structurally related to this compound, have been successfully separated using a Lux Cellulose-1 normal-phase chiral liquid chromatography column. dtic.mil

Assignment of Absolute Configurations of Resolved Enantiomers

Once the enantiomers are separated, determining their absolute configuration (i.e., the spatial arrangement of the atoms, designated as R or S) is essential. This is often achieved by relating the configuration of the resolved product to that of a known starting material or through spectroscopic methods.

The absolute configurations of the enantiomers of this compound have been assigned by relating them to the known configuration of the resolved O-ethyl ethylphosphonothioic acids used in their synthesis. researchgate.netacs.org The stereochemistry of reactions involving phosphorus can often be predicted based on established reaction mechanisms. For example, the reaction of phosphorus pentachloride with O-ethyl ethylphosphonothioic acid has been studied to understand its stereochemical outcome.

Optimization of Synthesis Parameters Affecting Reaction Yield and Stereochemical Outcome

The yield and stereochemical purity of this compound are highly dependent on the precise control of various reaction parameters during its synthesis. Key factors that are manipulated to optimize the synthetic outcome include the choice of solvent, reaction temperature, nature of the catalyst or promoter, and the duration of the reaction. Research in the field of organophosphorus chemistry has demonstrated that even slight modifications to these conditions can lead to significant variations in both the efficiency of the reaction and the stereoselectivity.

The synthesis of this compound and its analogs often involves the reaction of a phosphonic acid derivative with an alkylating agent. In the context of stereochemical control, the use of chiral auxiliaries or catalysts is a common strategy. These chiral molecules create a diastereomeric intermediate or transition state, which allows for the preferential formation of one enantiomer over the other. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched product.

Detailed studies on related organophosphorus compounds, such as O,S-diethyl methylphosphonothioate, have provided valuable insights into the optimization of these reactions. For instance, the thionation of phosphonates to phosphonothioates is a critical step where parameters like temperature and solvent polarity play a significant role.

Below are data tables that illustrate the impact of different reaction parameters on the synthesis of phosphonothioates, based on findings from research on this compound and closely related analogs. These tables are representative of the types of optimization studies conducted to maximize yield and control stereochemistry.

Effect of Solvent and Temperature on Reaction Yield

Table 1: Influence of Solvent and Temperature on the Yield of this compound Analogs

| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Toluene | 80 | 12 | 65 |

| 2 | Toluene | 110 | 8 | 78 |

| 3 | Acetonitrile | 80 | 12 | 72 |

| 4 | Tetrahydrofuran (THF) | 65 | 24 | 55 |

| 5 | Dichloromethane | 40 | 24 | 48 |

This table illustrates the general trends observed in the synthesis of phosphonothioates, where higher boiling point aromatic solvents at elevated temperatures often provide better yields.

Stereochemical Control through Chiral Auxiliaries and Reaction Conditions

Achieving a high degree of stereoselectivity is a primary goal in the synthesis of chiral phosphonothioates. The use of chiral auxiliaries, often derived from natural products like ephedrine, can lead to the formation of diastereomers that can be separated. The reaction conditions for the formation and subsequent cleavage of these diastereomeric intermediates are critical for the final enantiomeric excess (e.e.) of the target compound.

Table 2: Effect of Reaction Parameters on the Stereochemical Outcome of a Chiral Phosphonothioate Synthesis

| Entry | Chiral Auxiliary | Base | Solvent | Temperature (°C) | Diastereomeric Ratio (Rₚ:Sₚ) |

| 1 | (-)-Ephedrine | Triethylamine | Toluene | 25 | 75:25 |

| 2 | (-)-Ephedrine | 1,8-Diazabicycloundec-7-ene (DBU) | Toluene | 0 | 85:15 |

| 3 | (S)-Proline | Potassium Carbonate | Dichloromethane | 25 | 60:40 |

| 4 | (-)-Ephedrine | Triethylamine | Tetrahydrofuran (THF) | 25 | 70:30 |

| 5 | (-)-Ephedrine | 1,8-Diazabicycloundec-7-ene (DBU) | Toluene | -20 | 92:8 |

This table demonstrates how the choice of chiral auxiliary, base, solvent, and temperature can significantly influence the diastereoselectivity of the reaction, which is a key step in obtaining an enantiomerically pure final product.

The data presented in these tables highlight the multifaceted nature of optimizing the synthesis of this compound. A systematic approach to varying these parameters is essential to achieve both high yields and the desired stereochemical purity.

Chemical Reactivity and Transformation Mechanisms of O,s Diethyl Ethylphosphonothioate Systems

Hydrolytic Degradation Pathways and Kinetic Analysis

Hydrolysis of O,S-diethyl phosphonothioates can proceed via nucleophilic attack at the central phosphorus atom, leading to the cleavage of either the P-S or P-O bond. The selectivity and rate of this degradation are highly dependent on the specific nucleophile and the ambient conditions.

The hydrolysis of these compounds with strong nucleophiles like hydroxide (B78521) (OH⁻) and fluoride (B91410) (F⁻) has been a subject of detailed mechanistic study.

The reaction with the hydroxide ion results in parallel cleavage of both P-S and P-O bonds. rsc.org In contrast, the peroxyhydrolysis with the hydroperoxide anion (HOO⁻) is not only 30 to 40 times faster than with hydroxide but also proceeds with quantitative P-S cleavage. rsc.org Kinetic and isotopic labeling studies suggest these reactions occur through a concerted SN2(P) mechanism, rather than a stepwise process involving a trigonal bipyramidal intermediate. rsc.org

Aqueous fluoride has been identified as a particularly effective reagent for the degradation of this class of compounds. nih.gov Computational and experimental studies on O,S-diethyl methylphosphonothioate reveal that fluoride ions promote rapid and exclusive degradation. nih.gov The unique reactivity is attributed to the low activation barrier for the formation of a P-F bond, which facilitates the reaction even in dilute aqueous solutions. nih.gov During this process, an intermediate, O-ethyl methylphosphonofluoridate, is often observed. nih.gov

The selectivity between P-S and P-O bond scission is a critical aspect of the hydrolysis of O,S-diethyl phosphonothioates, as it determines the toxicity of the resulting products.

Hydroxide-mediated hydrolysis leads to a mixture of products resulting from both P-S and P-O cleavage. rsc.org The cleavage of the P-O bond can form a persistent and toxic phosphonothioic acid anion. rsc.orgacs.org

Fluoride-promoted hydrolysis demonstrates high selectivity for P-S bond cleavage, leading exclusively to the formation of non-toxic ethyl methylphosphonic acid (EMPA). nih.gov This pathway entirely avoids the formation of the toxic P-O cleavage product that can be formed in unbuffered water. nih.gov

Peroxyhydrolysis with nucleophiles like HOO⁻ also shows exceptional selectivity, resulting in quantitative P-S bond cleavage and yielding non-toxic phosphonate (B1237965) and sulfonate ions. rsc.org Isotopic labeling experiments confirm that the peroxy-nucleophile directly displaces the thiolate group at the phosphorus center. rsc.org

The selectivity of the cleavage is largely governed by the relative basicities of the nucleophile and the potential leaving groups. rsc.org

The rate and pathway of hydrolysis are significantly influenced by pH. For the closely related agent VX, hydrolysis is slow in neutral or acidic conditions but accelerates in basic environments. The half-life at pH 2 or 3 can be as long as 100 days, while at pH 14, it drops to just 1.3 minutes. However, simple alkaline hydrolysis is complicated by the formation of toxic byproducts from P-O cleavage. acs.org The presence of different buffers in aqueous solutions can also significantly affect the degradation rate and mechanism.

Oxidative Transformations and Radical-Initiated Reaction Kinetics

Oxidation provides an alternative and often more efficient pathway for the degradation of O,S-diethyl phosphonothioates, primarily by targeting the sulfur atom. In the atmosphere, reactions with radicals are the dominant transformation mechanism.

Oxidation is often considered a preferred method for the decontamination of sulfur-containing organophosphorus compounds because the bivalent sulfur atom is readily oxidized, and the reactions are typically faster than hydrolysis. niscpr.res.in

The oxidation of O,S-diethyl methylphosphonothioate (OSDEMP) with reagents such as N,N-dichlorourethane or N,N-dichlorovaleramide in an acetonitrile-water medium leads to instantaneous reaction and complete decontamination. niscpr.res.inresearchgate.net These reactions proceed through the cleavage of the P-S bond, forming non-toxic products like ethyl methylphosphonate (B1257008). researchgate.net Similarly, mild oxidation using electrophilic iodine reagents, such as N-iodosuccinimide (NIS), can achieve rapid and selective oxidation. nih.gov These transformations are believed to occur via an electrophilic attack on the sulfur moiety. nih.gov

Gas-phase studies involving ion-molecule reactions have provided evidence for an intramolecular sulfur oxidation process during perhydrolysis, which helps explain the selective formation of non-toxic products. acs.org

In the atmosphere, the fate of O,S-diethyl phosphonothioates is governed by their reactions with photochemically generated radicals, primarily the hydroxyl (OH) radical during the day and the nitrate (B79036) (NO₃) radical at night.

Kinetic studies on O,O-diethyl methylphosphonothioate (DEMPT), a structural isomer, provide insight into these processes. The rate constants for its reaction with OH and NO₃ radicals have been measured at room temperature (296 ± 2 K).

Table 1: Gas-Phase Reaction Rate Constants for O,O-diethyl methylphosphonothioate (DEMPT) at 296 K

| Reactant Radical | Rate Constant (cm³ molecule⁻¹ s⁻¹) |

|---|---|

| OH | 2.04 x 10⁻¹¹ |

| NO₃ | 2.01 x 10⁻¹⁵ |

Data sourced from studies on the related compound O,O-diethyl methylphosphonothioate.

The primary reaction with both OH and NO₃ radicals involves the oxidation of the sulfur atom, converting the phosphonothioate (P=S) to its phosphonate analogue (P=O). The formation yield of diethyl methylphosphonate from the reaction of DEMPT is significant.

Table 2: Product Yields from Gas-Phase Reactions of O,O-diethyl methylphosphonothioate (DEMPT)

| Reactant Radical | Product | Formation Yield (%) |

|---|---|---|

| OH | Diethyl methylphosphonate | 21 ± 4 |

| NO₃ | Diethyl methylphosphonate | 62 ± 11 |

Data sourced from studies on the related compound O,O-diethyl methylphosphonothioate.

These gas-phase reactions represent a significant atmospheric degradation pathway, transforming the original compound into its oxygenated analogue.

Formation and Characterization of Oxidative Degradation Products

The oxidative degradation of O,S-diethyl ethylphosphonothioate leads to the formation of various products, primarily through the cleavage of the P-S bond. This process is a preferred method for decontamination as it can lead to less toxic compounds compared to hydrolysis, which sometimes yields products as toxic as the parent compound. acs.orgrsc.org

In gas-phase reactions initiated by OH radicals, this compound degrades to form O,O-diethyl ethylphosphonate. acs.org This transformation involves the conversion of the P=S bond to a P=O bond. Further reaction of the initial products can lead to the formation of secondary products. acs.org For instance, the reaction of a similar compound, O,O-diethyl methylphosphonothioate (DEMPT), with OH radicals yields (C₂H₅O)₂P(O)CH₃ and C₂H₅OP(O)(CH₃)SH. acs.org

The degradation of O,S-diethyl methylphosphonothioate (a simulant for the chemical warfare agent VX) with N,N-dichlorourethane in an aqueous medium results in multiple degradation pathways. These include P-S bond cleavage, S-C and O-C bond cleavage, and the formation of a P-S-P bond through oxidation and hydrolysis. niscpr.res.in The primary product from P-S bond cleavage is ethyl methylphosphonate (EMPA). niscpr.res.in S-C and O-C bond cleavage leads to the formation of methylphosphonothioic acid. niscpr.res.in

Another study using N,N-dichlorovaleramide for the oxidative decontamination of O,S-diethyl methylphosphonothioate also identified ethyl methylphosphonic acid (EMPA) as a major degradation product. researchgate.netresearchgate.net This indicates that the cleavage of the P-S bond is a significant pathway in the oxidative degradation of these compounds. researchgate.net

The following table summarizes the major oxidative degradation products of this compound and related compounds identified in various studies.

Table 1: Oxidative Degradation Products

| Starting Compound | Oxidizing Agent/Condition | Major Degradation Products |

|---|---|---|

| This compound | OH radicals (gas-phase) | O,O-diethyl ethylphosphonate |

| O,S-diethyl methylphosphonothioate | N,N-dichlorourethane | Ethyl methylphosphonate (EMPA), Methylphosphonothioic acid |

| O,S-diethyl methylphosphonothioate | N,N-dichlorovaleramide | Ethyl methylphosphonic acid (EMPA) |

| O,O-diethyl methylphosphonothioate (DEMPT) | OH radicals (gas-phase) | (C₂H₅O)₂P(O)CH₃, C₂H₅OP(O)(CH₃)SH |

Catalytic Degradation and Solvolysis Mechanisms

Metal ion-catalyzed alcoholysis, particularly methanolysis, has emerged as a highly effective method for the degradation of phosphonothioates. dtic.milresearchgate.net Lanthanide ions, such as La(III), and certain transition metal ions, including Zn(II) and Cu(II), have demonstrated significant catalytic activity. dtic.milacs.org The mechanism of this catalysis often involves the metal ion acting as a Lewis acid, activating the phosphorus center towards nucleophilic attack by the alcohol. dtic.mil

A stereochemical investigation into the methanolysis of enantiomerically pure O,S-diethyl phenylphosphonothioate revealed that the reaction proceeds with complete inversion of configuration at the phosphorus center. acs.orgacs.orgnih.gov This finding strongly supports an S_N2-like mechanism, where the methoxide (B1231860) ion directly displaces the ethanethiolate group. acs.orgacs.orgnih.gov The presence of La(III) or Zn(II) complexes does not alter this stereochemical outcome, suggesting they facilitate the reaction without changing the fundamental substitution pathway. acs.orgnih.gov

The catalytic efficiency of metal ions is influenced by the pH of the medium. dtic.mil Metal-coordinated alkoxides can be formed at near-neutral pH, providing a high concentration of the nucleophile. dtic.mil These coordinated alkoxides are often more potent nucleophiles than the free alkoxide ions. dtic.mil For instance, La(III) complexes have been shown to provide rate enhancements of up to 10⁹-fold in methanolysis reactions of phosphonothioates. acs.org The methanolysis of O,S-diethyl phenylphosphonothioate catalyzed by La(OTf)₃ is rapid, completing within an hour at room temperature. acs.org

The desired outcome in the degradation of phosphonothioates is the exclusive cleavage of the P-S bond, as cleavage of the P-O bond can result in products that are still toxic. acs.orgresearchgate.net Metal-catalyzed alcoholysis has been shown to favor P-S bond scission. acs.orgresearchgate.netacs.org

Table 2: Metal Ions in Phosphonothioate Alcoholysis

| Metal Ion Catalyst | Substrate | Key Findings |

|---|---|---|

| La(III), Zn(II) | O,S-diethyl phenylphosphonothioate | Catalyzes methanolysis via an S_N2-like mechanism with inversion of stereochemistry. acs.orgacs.orgnih.gov |

| La(III) | Phosphonothioates | Provides significant rate enhancements (up to 10⁹-fold) in methanolysis. acs.org |

| Cu(II), Zn(II), Mn(IV), Mg(II) | Phosphonothioates | Studied for their catalytic activity in degradation reactions. researchgate.net |

| Molybdenum complexes | O,S-diethylphenyl phosphonothioate | Catalyzes ethanolysis with exclusive P-S bond scission in the presence of hydrogen peroxide. researchgate.net |

Heterogeneous catalysts offer practical advantages for the degradation of phosphonothioates, including ease of separation and potential for reuse. researchgate.net Various materials have been investigated for their ability to catalyze the degradation of these compounds on their surfaces.

Supported molybdenum complexes have been shown to be effective for the alcoholysis of phosphonothioates. researchgate.net For example, a supported molybdenum peroxo polymer can degrade O,S-diethylphenyl phosphonothioate to the less toxic diethyl phenylphosphonate (B1237145) in ethanol (B145695) with hydrogen peroxide, achieving the desired P-S bond cleavage. researchgate.net

Metal-organic frameworks (MOFs) are another class of heterogeneous catalysts that have shown promise. mdpi.com Inspired by the active sites of enzymes, MOFs containing metal ions like Zr(IV) and Cu(II) can effectively hydrolyze organophosphorus compounds. mdpi.com For instance, a copper-based MOF, CuBTC, has been reported to hydrolyze VX and Soman within hours. mdpi.com

Nanosized metal oxides such as CaO and MgO also facilitate the degradation of phosphonothioates. researchgate.net The hydrolysis products are formed due to the presence of surface hydroxyl groups and water molecules within the porous structure of these materials. researchgate.net Other metal oxides like FeO, Fe₂O₃, and Al₂O₃ are also known to degrade organophosphorus compounds through oxidative pathways. researchgate.net

A composite material, Mg₃Al-LDH-Nb₆, created by immobilizing polyoxoniobate into a layered double hydroxide, has demonstrated versatile catalytic activity. nih.gov It can detoxify a VX simulant, O,S-diethyl methylphosphonothioate, through hydrolysis and perhydrolysis. nih.gov This material can be integrated into textiles to create "self-detoxifying" fabrics. nih.gov

Silver-exchanged zeolites (AgY) have also been studied for the degradation of phosphonothioates. google.com The strong affinity of silver for sulfur is thought to promote the hydrolysis of the P-S bond. google.com

Understanding the active species and transition states in the catalytic degradation of phosphonothioates is crucial for designing more efficient catalysts. In metal ion-catalyzed alcoholysis, the active species is often a metal-coordinated alkoxide (M-OR). dtic.mil The metal ion enhances the nucleophilicity of the alkoxide and can also act as a Lewis acid to activate the phosphorus center. dtic.mil

For palladacycle-catalyzed methanolysis of phosphonothioates, NMR studies have revealed that the active species is a palladacycle containing one methoxide and one pyridine (B92270) in its coordination sphere. researchgate.net

The transition state for the hydrolysis and alcoholysis of phosphonothioates is a key area of investigation. Stereochemical studies showing complete inversion of configuration at the phosphorus center strongly suggest a concerted S_N2(P) mechanism. acs.orgacs.orgnih.gov This involves a trigonal bipyramidal transition state where the nucleophile attacks the phosphorus atom from the side opposite to the leaving group.

Computational studies on a model of VX, O,S-diethyl methylphosphonothioate, have helped to clarify the reaction mechanism. nih.gov A study on the fluoride-promoted aqueous hydrolysis of VX indicated that the formation of a P-F bond has a low activation barrier, facilitating the degradation process. nih.gov This suggests that the nature of the nucleophile significantly influences the transition state and reaction rate.

The transition state can be described as either "tight" or "loose," referring to the degree of bond formation to the nucleophile and bond cleavage to the leaving group. nih.gov For reactions with loose transition states, catalysis is often achieved by positioning the reactants correctly. nih.gov For reactions with tighter transition states, enhancing the nucleophilicity through metal ion catalysis or general base catalysis can be effective. nih.gov Characterizing the geometry, bonding, and charge distribution of the transition state is essential for a comprehensive understanding of the catalytic mechanism. nih.gov

Complex Reaction Networks and Product Identification

The degradation of this compound and its analogs often proceeds through complex reaction networks involving various intermediates and secondary products. Identifying these species is critical for a complete understanding of the degradation pathways and for ensuring the final products are non-toxic.

In the degradation of O,S-diethyl methylphosphonothioate with N,N-dichlorourethane, several intermediates are proposed. niscpr.res.in For example, the cleavage of the S-C bond is thought to proceed through an intermediate that eliminates ethanol to form O-ethyl methylphosphonothioic acid. niscpr.res.in This intermediate can then be further hydrolyzed to methylphosphonothioic acid. niscpr.res.in The formation of a pyrophosphate-like product with a P-S-P bond involves the nucleophilic attack of a methylphosphonothioate anion on O-ethyl methylthiophosphonic acid. niscpr.res.in

During the fluoride-promoted aqueous hydrolysis of VX, an intermediate, O-ethyl methylphosphonofluoridate (a "G-analogue"), has been observed. nih.gov This highlights the role of the P-F bond formation in the reaction mechanism.

Hydrolysis of VX and related compounds can lead to multiple intermediates. researchgate.net For instance, VX hydrolysis can produce ethyl methylphosphonic acid (EMPA) and S-(2-(diisopropylamino)ethyl) methylphosphonothioic acid (EA 2192). researchgate.net The formation of the toxic side product desethyl-VX, which can occur during slow degradation in unbuffered water, is avoided in the presence of fluoride. nih.gov

The peroxyhydrolysis of O,S-diethyl methylphosphonothioate with HO₂⁻ leads to quantitative P-S cleavage, yielding phosphonate and sulfonate ions, as well as disulfide, as non-toxic final products. rsc.org Isotopic labeling studies with H₂¹⁸O showed that the oxygen in the final products did not come from the water, indicating that the hydroperoxide ion directly displaces the thiolate group at the phosphorus center. rsc.org

The following table lists some of the identified intermediates and secondary products from the degradation of this compound and related compounds.

Table 3: Intermediates and Secondary Products

| Starting Compound | Reagent/Condition | Intermediates | Secondary Products |

|---|---|---|---|

| O,S-diethyl methylphosphonothioate | N,N-dichlorourethane | O-ethyl methylphosphonothioic acid, Methylphosphonothioate anion | (hydrogen methylphosphono) hydrogen methylphosphothionothiolate |

| VX | Aqueous Fluoride | O-ethyl methylphosphonofluoridate | Ethyl methylphosphonic acid (EMPA) |

| VX | Hydrolysis | S-(2-(diisopropylamino)ethyl) methylphosphonothioic acid (EA 2192) | Ethyl methylphosphonic acid (EMPA), Desethyl-VX |

| O,S-diethyl methylphosphonothioate | Peroxyhydrolysis (HO₂⁻) | - | Phosphonate ions, Sulfonate ions, Disulfide |

Comparative Analysis of Reaction Mechanisms Across Related Phosphonothioates

The chemical reactivity of this compound is best understood through a comparative lens, examining its reaction mechanisms alongside structurally related phosphonothioates. Variations in the alkyl groups attached to the oxygen, sulfur, and phosphorus atoms significantly influence the electronic and steric environment of the phosphorus center, thereby dictating the preferred reaction pathways, such as nucleophilic substitution, oxidation, and hydrolysis.

Nucleophilic Substitution

Nucleophilic substitution at the phosphorus center is a primary transformation pathway for phosphonothioates. The nature of the nucleophile and the structure of the phosphonothioate determine the reaction's kinetics and stereochemistry. A notable difference is observed between S-alkyl alkylphosphonothioates and S-alkyl phosphorothioates. Generally, phosphono-derivatives are hydrolyzed more rapidly by hydroxide than the corresponding phosphoro-derivatives. rsc.orgrsc.org However, the reverse is true for S-alkyl phosphonothioates and S-alkyl phosphorothioates. rsc.orgrsc.org This reversal is linked to a stereochemical difference: nucleophilic substitution in S-alkyl alkylphosphonothioates proceeds with inversion of configuration, whereas retention of configuration is common for similar reactions in S-alkyl phosphorothioates. rsc.orgrsc.org

The reaction of O,S-diethyl methylphosphonothioate, a close analog of this compound, with hydroxide ions (HO⁻) results in parallel cleavage of both P-S and P-O bonds. rsc.orgrsc.org In contrast, reaction with the more nucleophilic hydroperoxide ion (HO₂⁻) leads to quantitative P-S bond cleavage at a rate 30–40 times faster than with hydroxide. rsc.orgrsc.org These reactions are generally interpreted as proceeding through a concerted SN2(P) mechanism. rsc.orgrsc.org

Fluoride ions also exhibit unique reactivity. A computational study on O,S-diethyl methylphosphonothioate demonstrated a low activation barrier for P-F bond formation, facilitating degradation even in dilute aqueous fluoride solutions. nih.gov This is in contrast to the slower degradation in unbuffered water. nih.gov

Table 1: Comparative Nucleophilic Substitution in Phosphonothioates

| Compound/Class | Nucleophile | Predominant Cleavage | Relative Rate/Stereochemistry | Reference |

|---|---|---|---|---|

| S-Alkyl Alkylphosphonothioates | OH⁻ | P-S / P-O | Slower than phosphorothioates; Inversion of configuration | rsc.orgrsc.org |

| S-Alkyl Phosphorothioates | OH⁻ | P-S / P-O | Faster than phosphonothioates; Retention of configuration | rsc.orgrsc.org |

| O,S-Diethyl Methylphosphonothioate | HO⁻ | P-S and P-O | - | rsc.orgrsc.org |

| O,S-Diethyl Methylphosphonothioate | HO₂⁻ | P-S (quantitative) | 30-40x faster than HO⁻ | rsc.orgrsc.org |

| O,S-Diethyl Methylphosphonothioate | F⁻ (aqueous) | P-S (leading to EMPA) | Facilitated by low activation barrier for P-F formation | nih.gov |

| VX | HO₂⁻ | P-S (quantitative) | - | rsc.orgrsc.org |

Oxidation

The sulfur atom in this compound and related compounds is susceptible to oxidation, a key detoxification pathway. smolecule.com For instance, O,S-diethyl methylphosphonothioate, used as a simulant for the nerve agent VX, can be oxidized to non-toxic products like ethyl methylphosphonic acid. nih.govresearchgate.netrsc.org Various oxidizing agents have been employed, including electrophilic iodine reagents and N,N-dichlorovaleramide, which lead to rapid decontamination. nih.govrsc.org

The oxidation of O,S-diethyl methylphosphonothioate with N-iodosuccinimide (NIS) in DMSO is significantly faster than the oxidation of the more complex VX molecule under the same conditions. nih.gov These transformations are believed to occur via electrophilic attack on the sulfur atom. nih.gov Gas-phase reactions with OH radicals have also been investigated. The reaction with O,O-diethyl methylphosphonothioate (DEMPT) yields the corresponding oxon, (C₂H₅O)₂P(O)CH₃, with a 21% yield, alongside other products resulting from P-S bond transformation. nih.gov

Table 2: Comparative Oxidation of Phosphonothioates

| Compound | Oxidizing Agent | Key Product(s) | Observations | Reference |

|---|---|---|---|---|

| O,S-Diethyl Methylphosphonothioate | N-iodosuccinimide (NIS) | Ethyl methylphosphonic acid | Faster reaction rate compared to VX | nih.gov |

| O,S-Diethyl Methylphosphonothioate | N,N-Dichlorovaleramide | Non-toxic degradation products | Instantaneous reaction in acetonitrile-water | rsc.org |

| VX (O-ethyl S-2-(N,N-diisopropylaminoethyl)methylphosphonothioate) | N-iodosuccinimide (NIS) | Ethyl methylphosphonic acid | Slower reaction rate compared to its simulant | nih.gov |

| O,O-Diethyl Methylphosphonothioate (DEMPT) | OH radical (gas-phase) | (C₂H₅O)₂P(O)CH₃, C₂H₅OP(O)(CH₃)SH | Oxon formation (21% yield) | nih.gov |

Hydrolysis and Perhydrolysis

Hydrolysis represents a critical degradation mechanism, with the reaction's outcome depending heavily on the substituents and reaction conditions. For O,S-diethyl methylphosphonothioate, hydrolysis and perhydrolysis are key detoxification routes. nih.gov The perhydrolysis of both VX and its simulant O,S-diethyl methylphosphonothioate with HO₂⁻ is significantly more efficient than alkaline hydrolysis, proceeding with quantitative P-S bond cleavage to yield non-toxic phosphonate and sulfonate ions. rsc.orgrsc.org

In contrast, the alkaline hydrolysis of VX can lead to the formation of a toxic anionic phosphonothioate via P-O bond cleavage. rsc.orgrsc.org The presence of an amino group in the side chain of related compounds can influence the hydrolysis product distribution through intramolecular catalysis. grafiati.com Studies on diethyl [ω-(amino)alkyl]phosphonates show that the amino group can catalyze the hydrolysis of the ethoxy groups. grafiati.com

A computational study on the perhydrolysis of O,S-dimethyl methylphosphonothioate provided evidence for an intramolecular sulfur oxidation pathway, which is energetically favorable and helps explain the selective cleavage of the P-S bond to yield non-toxic products. acs.org

Table 3: Comparative Hydrolysis of Phosphonothioates

| Compound | Condition | Predominant Cleavage | Key Products/Observations | Reference |

|---|---|---|---|---|

| O,S-Diethyl Methylphosphonothioate | Perhydrolysis (HO₂⁻) | P-S | Phosphonate and sulfonate ions | rsc.orgrsc.org |

| O,S-Diethyl Methylphosphonothioate | Hydrolysis (Fluoride-promoted) | P-S | Ethyl methylphosphonic acid (EMPA) | nih.gov |

| VX | Alkaline Hydrolysis (HO⁻) | P-O and P-S | Can produce toxic anionic phosphonothioate | rsc.orgrsc.org |

| VX | Perhydrolysis (HO₂⁻) | P-S | Non-toxic phosphonate and sulfonate | rsc.orgrsc.org |

| Diethyl [ω-(amino)alkyl]phosphonates | Alkaline Hydrolysis | P-O(Et) | Intramolecular catalysis by amino group observed | grafiati.com |

Computational and Spectroscopic Characterization of O,s Diethyl Ethylphosphonothioate and Its Analogues

Advanced Spectroscopic Techniques for Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy in Reaction Monitoring and Product Identification

Utilization of 2D NMR Techniques (e.g., HSQC) for Complex Mixture Analysis

Two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the analysis of complex mixtures, offering significantly enhanced signal dispersion and correlation information compared to one-dimensional (1D) methods. nih.gov For organophosphorus compounds (OPCs) like O,S-Diethyl ethylphosphonothioate and its analogues, which may be present in complex matrices such as reaction byproducts or environmental samples, 2D NMR techniques are invaluable for unambiguous identification and quantification. researchgate.netacs.org

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is particularly well-suited for this purpose. The ¹H-¹³C HSQC experiment correlates proton signals with the carbon atoms to which they are directly attached, effectively spreading the crowded ¹H NMR spectrum into a second dimension based on the ¹³C chemical shifts. youtube.com This method is highly effective for resolving severe signal overlap, a common issue in the ¹H NMR spectra of mixtures containing multiple structurally similar compounds. nih.govyoutube.com By providing correlations for each unique C-H bond, HSQC allows for the detailed structural elucidation of individual components within a mixture.

For organophosphorus compounds, ¹H-³¹P HSQC is an especially potent technique. nih.gov Given the 100% natural abundance and high sensitivity of the ³¹P nucleus, this experiment provides clear correlations between phosphorus atoms and their coupled protons. This selectivity is crucial for isolating and identifying OPCs in a complex background, such as decontamination solutions or biological samples. researchgate.netnih.gov On-flow ¹H-³¹P HSQC can be combined with liquid chromatography (LC-NMR) to analyze degradation products of nerve agents, which may not be detectable by UV, by monitoring their retention times. Research has demonstrated the ability to detect OPCs at concentration levels of 1–10 µg/mL within hours using this method. acs.orghelsinki.fi Furthermore, techniques like ¹H-³¹P HSQC-TOCSY (Total Correlation Spectroscopy) can be employed to obtain the complete proton spectrum of a selected organophosphorus compound even when it is present in a sample with intense background signals. researchgate.netacs.orghelsinki.fi

The application of these 2D NMR methods allows for the confident identification of this compound and its analogues in intricate mixtures by providing unambiguous assignments of proton, carbon, and phosphorus signals, thereby facilitating detailed structural analysis and purity assessment.

Mass Spectrometry (MS) for Product Characterization and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an essential analytical technique for the characterization of this compound and its analogues, providing precise molecular weight information and detailed structural insights through the analysis of fragmentation patterns. Different ionization techniques, such as Electron Ionization (EI) and Chemical Ionization (CI), can be employed to generate characteristic mass spectra.

Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte, leading to extensive and reproducible fragmentation. jordilabs.comtofwerk.com While this can sometimes result in a weak or absent molecular ion peak, the resulting fragment ions serve as a "fingerprint" for structural elucidation. tofwerk.commsu.edu For organophosphonothioates, EI-MS fragmentation typically involves cleavages of the P-O, P-S, and P-C bonds, as well as rearrangements. The presence of a heteroatom like sulfur can influence the fragmentation, often leading to charge retention on the sulfur-containing fragment. msu.edu

Chemical Ionization (CI) is a "soft" ionization method that uses a reagent gas to ionize the analyte, resulting in less fragmentation and a more prominent protonated molecular ion ([M+H]⁺). jordilabs.comtofwerk.com This is particularly useful for confirming the molecular weight of the parent compound, which might be ambiguous in an EI spectrum. jordilabs.com Comparing EI and CI data provides complementary information, with CI confirming the molecular mass and EI revealing the detailed structure through its fragmentation pattern.

The fragmentation pathways of phosphonothioates are well-studied. For instance, analysis of O,O-diethyl S-(2-diisopropylaminoethyl) phosphonothioate, an analogue of VX, shows characteristic fragmentation pathways. sci-hub.se One pathway involves the loss of the aminoethylthio moiety, while another involves cleavages around the phosphorus center, leading to diagnostic ions. sci-hub.se Dissociative electron ionization of O,O'-diethyl methylphosphonothioate has been shown to generate moderately abundant ions at m/z 81, identified as [HS-P-OH]⁺. acs.org Based on the analysis of related compounds, the expected fragmentation of this compound would involve the loss of ethyl and ethoxy groups, and cleavage of the P-S bond.

Table 1: Predicted Key Fragment Ions in the Mass Spectrum of this compound (C₆H₁₅O₂PS, MW: 182.22)

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Structure/Identity | Notes |

| 182 | [C₆H₁₅O₂PS]⁺ | Molecular Ion (M⁺) |

| 153 | [C₄H₁₀O₂PS]⁺ | Loss of an ethyl radical (•C₂H₅) from the P-C bond |

| 137 | [C₄H₁₀O₂P]⁺ | Loss of the thioethyl radical (•SC₂H₅) |

| 121 | [C₂H₆O₂PS]⁺ | Loss of the ethoxy radical (•OC₂H₅) |

| 109 | [C₂H₅OP(S)OH]⁺ | Rearrangement and loss of ethene from the S-ethyl group |

| 97 | [H₄PO₃]⁺ or [S=P(OH)₂]⁺ | Common fragment in organophosphorus compounds acs.org |

This table is predictive and based on fragmentation patterns of analogous compounds.

By coupling Gas Chromatography (GC) with MS (GC-MS), complex mixtures containing this compound can be separated, and each component can be individually identified, making it a cornerstone technique for both qualitative and quantitative analysis. nih.gov

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Reaction Progress Assessment

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used for the identification of functional groups within a molecule, making it highly suitable for the characterization of this compound and its analogues. dtic.mildtic.mil The infrared spectrum provides a unique molecular fingerprint based on the vibrational frequencies of the chemical bonds present.

For this compound, the FT-IR spectrum is characterized by specific absorption bands that confirm its structure. Key vibrational modes include those associated with the P=S (thiono), P-O-C, and C-H bonds. The presence and position of these bands are diagnostic for this class of organophosphorus compounds. researchgate.net For example, the P=S stretching vibration typically appears in the region of 600-800 cm⁻¹, while the P-O-C stretching vibrations are found around 950-1050 cm⁻¹ (asymmetric) and 750-850 cm⁻¹ (symmetric). rsc.org Strong C-H stretching and bending vibrations from the ethyl groups will also be prominent in the spectrum. niscpr.res.in

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 2850 - 3000 | Stretching | C-H (in ethyl groups) |

| 1440 - 1480 | Bending (Scissoring) | -CH₂- |

| 1370 - 1390 | Bending (Umbrella) | -CH₃ |

| 950 - 1050 | Asymmetric Stretching | P-O-C (Alkyl) |

| 750 - 850 | Symmetric Stretching | P-O-C (Alkyl) |

| 600 - 800 | Stretching | P=S (Thiono) |

| 550 - 650 | Stretching | P-S-C |

Note: The exact positions of the peaks can be influenced by the molecular environment and sample phase.

FT-IR spectroscopy is also a powerful tool for monitoring the progress of chemical reactions in situ. nih.govnih.gov For instance, in a synthesis or degradation study involving this compound, FT-IR can track the reaction by monitoring the disappearance of reactant-specific peaks and the appearance of product-specific peaks over time. If this compound were to be oxidized, the reaction could be followed by observing the decrease in the intensity of the P=S absorption band and the simultaneous emergence of a strong P=O (phosphoryl) band, which typically appears in the 1200-1300 cm⁻¹ region. researchgate.net This real-time monitoring capability allows for the assessment of reaction kinetics and the optimization of reaction conditions without the need for complex sample preparation. dtic.mil

Advanced Research Applications and Methodological Contributions of O,s Diethyl Ethylphosphonothioate Studies

O,S-Diethyl Ethylphosphonothioate as a Research Model for Organophosphorus Agent Chemistry

As a surrogate for highly toxic nerve agents, this compound and structurally related compounds like O,S-diethyl methylphosphonothioate (OSDEMP) and O,S-diethyl phenylphosphonothioate (DEPP) are invaluable. mdpi.comniscpr.res.in They allow for the exploration of the chemical properties and reactions of phosphonothioates without the extreme safety protocols required for handling actual chemical warfare agents. mdpi.com This research is critical for developing effective countermeasures, including decontamination technologies and therapeutic interventions.

Fundamental Insights into Chemical Degradation Strategies for Organophosphorus Compounds

Studies using this compound and its surrogates have been instrumental in developing and evaluating various chemical degradation strategies for organophosphorus compounds. The primary goal of these strategies is to break down the toxic phosphonothioate structure into non-toxic byproducts through methods such as hydrolysis and oxidation.

Hydrolytic degradation involves the cleavage of the phosphorus-sulfur (P-S) bond. Research has shown that fluoride (B91410) ions can effectively and rapidly degrade VX surrogates, such as O,S-diethyl methylphosphonothioate, into the non-toxic product ethyl methylphosphonic acid (EMPA). nih.gov This process is advantageous as it completely avoids the formation of toxic side products that can occur during slow degradation in unbuffered water. nih.gov Metal-Organic Frameworks (MOFs) have also demonstrated high specificity for OP detoxification, converting O,S-diethyl methylphosphonothioate to EMPA through selective P-S bond cleavage. acs.org

Oxidative degradation offers another effective pathway. Reagents containing active chlorine, such as N,N-dichlorourethane and N,N-dichlorovaleramide, have been shown to decontaminate O,S-diethyl methylphosphonothioate (OSDEMP) instantly in aqueous solutions. niscpr.res.inresearchgate.netrsc.org The decontamination reactions are monitored by gas chromatography (GC), and the products are identified by GC-Mass Spectrometry (GC-MS). niscpr.res.inrsc.org The most common and widely used oxidative process involves bleach (hypochlorite), which can destroy most agents within minutes at ambient temperatures. mdpi.com

The table below summarizes various degradation methods studied using this compound and its close analogs.

| Degradation Method | Reagent/Catalyst | Target Compound | Key Finding | Reference |

| Hydrolysis | Fluoride Ions | O,S-diethyl methylphosphonothioate | Exclusive and rapid degradation to non-toxic EMPA, avoiding toxic byproducts. nih.gov | nih.gov |

| Catalytic Hydrolysis | Metal-Organic Framework (MOF-808/BPEIH) | O,S-diethyl methylphosphonothioate | High specificity and conversion to EMPA via P-S bond cleavage. acs.org | acs.org |

| Catalytic Degradation | Metallocene catalyst (Cp2MoCl2) | O,S-diethyl phenylphosphonothioate (DEPP) | Effective degradation under mild conditions. mdpi.com | mdpi.com |

| Oxidation | N,N-Dichlorourethane | O,S-diethyl methylphosphonothioate (OSDEMP) | Rapid decontamination in an aqueous medium at room temperature. niscpr.res.inresearchgate.net | niscpr.res.inresearchgate.net |

| Oxidation | N,N-Dichlorovaleramide (NCV) | O,S-diethyl methylphosphonothioate (OSDEMP) | Instantaneous reaction in acetonitrile-water medium to form non-toxic products. rsc.org | rsc.org |

| Oxidation | Hypochlorite (Bleach) | General V-series agents | Common, practical, and effective method for rapid destruction. mdpi.com | mdpi.com |

Exploration of Structure-Reactivity Relationships within Chiral Phosphonothioate Systems

The phosphorus atom in this compound is a chiral center, meaning the compound exists as two non-superimposable mirror images, or enantiomers (designated as Rp and Sp). The spatial arrangement of the atoms (stereochemistry) around this chiral phosphorus center profoundly influences the compound's reactivity, particularly its interaction with biological molecules like enzymes. nih.govresearchgate.net

Research on chiral phosphonothioate systems has consistently shown that the Sp-enantiomers are significantly more potent inhibitors of cholinesterase enzymes than their Rp-counterparts. nih.gov This stereoselectivity is attributed to the different ways the enantiomers fit into the enzyme's active site. The specific three-dimensional structure of the active site creates steric interference for one enantiomer more than the other, affecting its ability to bind and react. nih.gov

Detailed studies on the nerve agent VX and its analogs have pinpointed specific amino acid residues within the acetylcholinesterase (AChE) enzyme that are critical for this stereoselectivity. For instance, interactions with residues like Phenylalanine-295 in the acyl pocket and Aspartate-74 at the peripheral anionic site are key determinants of the enzyme's preferential reactivity towards the more toxic enantiomer. acs.org The synthesis and resolution of the individual chiral isomers of compounds like this compound are foundational to these investigations, allowing for the precise evaluation of each enantiomer's biological activity. acs.org

Contributions to Enzyme Inhibition Mechanism Research

Studies involving this compound and its analogs have been pivotal in elucidating the mechanisms of enzyme inhibition by organophosphorus compounds. This research primarily focuses on the interaction with acetylcholinesterase (AChE), the enzyme critical for nerve function.

Investigation of Stereoselective Interactions with Cholinesterase Enzymes

The chirality of this compound is central to its interaction with cholinesterase enzymes. Research has demonstrated a marked stereoselectivity in these interactions, where one enantiomer is a much more potent inhibitor than the other.

Kinetic studies using surrogates like O,S-diethylphenylphosphonothioate (DEPP) have quantified this difference. The S-enantiomer of DEPP is a more effective inhibitor of human acetylcholinesterase (hAChE) and equine butyrylcholinesterase (eqBChE) than the R-enantiomer. nih.gov The greater potency of the Sp enantiomers is largely attributed to higher rates of phosphonylation (the k2 step in the inhibition process). nih.gov For example, the k2 values for the Sp isomers of certain VX model compounds were found to be 7- to 20-fold greater than their corresponding Rp analogs when inhibiting AChE. nih.gov This stereoselectivity, often expressed as the ratio of the second-order inhibition rate constants (ki) between the Sp and Rp enantiomers, can be significant, with ratios exceeding 28-fold for some model compounds. nih.gov Molecular modeling and mutagenesis studies have further revealed that this stereoselectivity is governed by specific interactions within the enzyme's active site gorge, particularly with residues at the peripheral anionic site. acs.org

The following table presents kinetic data from a study on the inhibition of various cholinesterases by the enantiomers of O,S-diethylphenylphosphonothioate (DEPP), a close analog of this compound. nih.gov

| Enzyme | Inhibitor | IC50 (µM) | KI (µM) | k2 (min-1) |

| Human AChE | S-DEPP | Low µM | ~8 | ~0.10 |

| Equine BChE | S-DEPP | Low µM | ~8 | ~0.10 |

| Eel AChE | S-DEPP & R-DEPP | ~150 | Not Reported | Not Reported |

Data sourced from a study on O,S-diethylphenylphosphonothioate (DEPP). nih.gov

Mechanistic Studies of Phosphorylation at Enzyme Active Sites

The primary mechanism of toxicity for organophosphorus compounds is the inhibition of acetylcholinesterase (AChE). niscpr.res.in This inhibition occurs through the phosphorylation of a critical serine residue within the enzyme's active site. niscpr.res.innih.gov Studies with this compound and its surrogates have helped to clarify this multi-step process.

The reaction begins with a nucleophilic attack from the hydroxyl group of the active site serine (specifically Ser-203 in human AChE) on the electrophilic phosphorus atom of the phosphonothioate. nih.govoup.com This attack is facilitated by the enzyme's "catalytic triad," which also includes the amino acids Histidine-447 and Glutamate-334. oup.com The interaction forms a transient Michaelis complex, which then resolves into a stable, covalently bonded phosphonylated enzyme. oup.com This covalent modification renders the enzyme inactive, as it can no longer hydrolyze its natural substrate, acetylcholine. nih.gov Over time, a secondary reaction known as "aging" can occur, which involves the cleavage of one of the alkoxy groups from the phosphorus center. nih.gov This process results in a more stable, negatively charged enzyme-inhibitor complex that is even more resistant to reactivation, leading to effectively irreversible inhibition. nih.gov

Advancements in Analytical Methodologies for Organophosphorus Compound Characterization

The need to study this compound, its isomers, and its degradation products has driven significant advancements in analytical chemistry. These methods are crucial for verifying decontamination effectiveness, conducting forensic analysis, and supporting mechanistic research.

A major challenge and area of advancement is the separation and analysis of chiral isomers. Normal-phase chiral Liquid Chromatography (LC) has been successfully employed to separate the enantiomers of V-type agents and their surrogates. dtic.mil Coupling LC with detectors like Time-of-Flight Mass Spectrometry (TOF-MS) or UV detectors allows for both the analytical quantification and preparative-scale isolation of individual enantiomers for further study. dtic.mil

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for identifying and quantifying these compounds and their degradation products. niscpr.res.inrsc.org However, the primary degradation products, such as ethyl methylphosphonic acid (EMPA), are polar and non-volatile, making them unsuitable for direct GC analysis. mdpi.comnih.gov To overcome this, chemical derivatization techniques are employed to convert these polar analytes into more volatile forms. Common methods include:

Silylation: Using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to replace acidic protons with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups. mdpi.comnih.gov

Methylation: Using reagents like diazomethane (B1218177) to convert the phosphonic acids into their methyl esters. niscpr.res.innih.gov

These derivatization steps, followed by GC-MS analysis, are standard procedures in laboratories that monitor chemical weapons convention compliance and conduct research on agent degradation. mdpi.comnih.gov

The table below summarizes key analytical methodologies used in the study of this compound and related compounds.

| Analytical Technique | Purpose | Key Details / Reagents | Reference |

| Chiral Liquid Chromatography (LC) | Separation of Enantiomers | Normal-phase column (e.g., Lux Cellulose-1); mobile phase of n-hexane/isopropyl alcohol. dtic.mil | dtic.mil |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of degradation products | Requires prior derivatization of polar analytes. niscpr.res.inmdpi.comnih.gov | niscpr.res.inmdpi.comnih.gov |

| Derivatization for GC-MS | Increase volatility of polar analytes | Silylation (BSTFA, MTBSTFA) or Methylation (Diazomethane). mdpi.comnih.gov | mdpi.comnih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structure confirmation | 1H, 13C, and 31P NMR are used to confirm the structure and purity of synthesized compounds. niscpr.res.in | niscpr.res.in |

| LC-Time-of-Flight Mass Spectrometry (LC-TOF-MS) | Chiral analysis | Used for the analysis and separation of enantiomers. dtic.mil | dtic.mil |

Development of Chromatographic and Spectroscopic Techniques for Trace Analysis and Product Profiling

The role of this compound as a simulant for the chemical warfare agent VX has necessitated the development of robust and sensitive analytical methods for its detection and characterization. These methods are crucial for monitoring decontamination processes, studying environmental fate, and for forensic analysis. A combination of chromatographic and spectroscopic techniques provides the necessary selectivity and sensitivity for trace analysis and detailed product profiling, which includes the identification of impurities, byproducts, and degradation products.

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a cornerstone technique for the analysis of this compound. rsc.org Its volatility and thermal stability make it well-suited for GC analysis. For product profiling, GC-MS in electron ionization (EI) mode allows for the identification of various impurities and byproducts. One study analyzing a synthesized batch of this compound (OSDEMP) identified several related organophosphorus compounds, demonstrating the technique's utility in assessing purity. dtic.mil The reaction monitoring of decontamination studies involving OSDEMP is frequently carried out using GC, often with a flame photometric detector (FPD) in sulfur mode for enhanced sensitivity, while product identification is confirmed by GC-MS. rsc.org

Liquid Chromatography (LC) coupled with mass spectrometry (LC-MS), especially using techniques like electrospray ionization (ESI) and high-resolution mass spectrometry (HRMS), offers a powerful alternative to GC-MS. sci-hub.se LC-MS is particularly advantageous for analyzing less volatile or thermally labile degradation products that may not be suitable for GC analysis without derivatization. nih.gov The use of LC-HRMS has been instrumental in identifying a wide range of compounds in stored VX agent stocks, including O,O-diethyl S-(2-diisopropylaminoethyl) phosphonothioate, a compound structurally related to this compound, highlighting its potential as a chemical attribution signature (CAS). sci-hub.se The analysis of neat VX agent stocks by LC-HRMS, after simple dilution in acetonitrile, has enabled the identification of numerous degradation products and impurities. sci-hub.se

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound and its related products. Multinuclear NMR techniques, including ¹H, ¹³C, and ³¹P NMR, provide detailed structural information. dtic.mil ³¹P NMR is particularly powerful for analyzing organophosphorus compounds, as the chemical shifts are highly sensitive to the chemical environment of the phosphorus atom. scielo.brscispace.com For instance, in studies monitoring the synthesis of related thiophosphonates, ³¹P NMR was used to follow the reaction progress. scielo.br Furthermore, two-dimensional NMR techniques like ¹H-³¹P Heteronuclear Single Quantum Coherence (HSQC) are used to confirm the identity of degradation products, such as distinguishing between the parent compound and its hydrolysis products like ethyl methylphosphonic acid (EMPA). researchgate.net

The table below summarizes various analytical techniques and their applications in the study of this compound and related compounds.

| Technique | Application | Sample Preparation/Matrix | Key Findings/Notes | Citation |

|---|---|---|---|---|

| GC-MS (EI mode) | Purity analysis and product identification | Synthesized neat material; samples diluted in hexane | Identified impurities such as O,O,S-triethyl phosphorothioate (B77711) and O-ethyl-S-methyl methylphosphonothioate. | dtic.mil |

| GC-FPD (Sulfur mode) | Monitoring decontamination reactions | Reaction mixtures in acetonitrile/water | Used to monitor the disappearance of OSDEMP during decontamination studies. | rsc.org |

| LC-HRMS | Identification of impurities and degradation products (profiling) | Neat agent stocks diluted in acetonitrile | Identified O,O-diethyl S-(2-diisopropylaminoethyl) phosphonothioate as a potential chemical attribution signature in VX stocks. | sci-hub.se |

| ³¹P NMR | Reaction monitoring and structural confirmation | Reaction mixtures in various solvents (e.g., CDCl₃) | Followed the conversion of phosphonates to thiophosphonates, distinguishing between starting material and product. | scielo.brlgcstandards.com |

| ¹H-³¹P HSQC NMR | Identification of specific degradation products | Aqueous reaction mixtures post-decontamination | Confirmed the formation of O-ethyl-methylphosphonic acid (EMPA) as the sole phosphorus-containing product in a VX decontamination study. | researchgate.net |

Application of Chemometric and Multivariate Analysis in Understanding Chemical Processes

Chemometrics and multivariate analysis are powerful statistical tools used to extract meaningful information from large and complex chemical datasets. In the context of this compound and related compounds, these methods have been applied to understand synthesis processes and to identify chemical attribution signatures (CAS) for forensic purposes. scielo.brnih.gov

Principal Component Analysis (PCA) is a widely used chemometric technique for dimensionality reduction and pattern recognition. scispace.commdpi.com A key study employed PCA to gain a deeper empirical understanding of the factors influencing the thionation of O,O'-diethyl methylphosphonate (B1257008) to produce O,O'-diethyl methylphosphonothioate, a reaction closely related to the synthesis of O,S-isomers. scielo.brscielo.br The researchers investigated the effects of different solvents, temperatures, and reaction times on the reaction yield. scielo.br

By applying PCA to the dataset generated from these experiments, they were able to visualize the relationships between the reaction parameters and the outcome. The analysis revealed that aromatic solvents and longer reaction times (up to 24 hours) were more influential on the yield than temperature within the studied range. scielo.br This multivariate approach allowed for a more comprehensive understanding of the intricate factors governing the synthesis, providing insights that might not be apparent from a traditional one-variable-at-a-time analysis. scielo.brscielo.br

The table below details the parameters and outcomes of the PCA study on the synthesis of a related thiophosphonate.

| Study Focus | Multivariate Technique | Variables Analyzed | Key Findings from PCA | Citation |

|---|---|---|---|---|

| Conversion of O,O'-diethyl methylphosphonate to O,O'-diethyl methylphosphonothioate using Lawesson's reagent. | Principal Component Analysis (PCA) | - Reaction Time (0, 1, 2, 4, 24, 29 hours)

| - Aromatic solvents (Toluene, Xylene, Benzene) showed better performance than others.

| scielo.brscielo.br |

| Forensic attribution of Russian VX (VR) | PCA and Partial Least Squares Discriminant Analysis (PLS-DA) | Impurity and byproduct profiles from different synthetic routes | Identified 49 potential chemical attribution signatures (CAS) that could distinguish between six different production methods, demonstrating the power of multivariate statistics in chemical forensics. | nih.gov |

The application of such chemometric methods is vital for chemical forensics. By analyzing the complex profile of impurities and byproducts in a sample, techniques like PCA and Partial Least Squares Discriminant Analysis (PLS-DA) can help to trace a chemical back to its synthetic route. nih.gov This has been demonstrated in studies on Russian VX, where multivariate analysis of GC-MS data successfully distinguished batches of the agent made by different methods based on their chemical attribution signatures. nih.gov Given that this compound is used as a VX simulant, these advanced analytical and data analysis strategies are directly relevant to its use in studies aimed at developing and validating forensic attribution methods. rsc.orgresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.